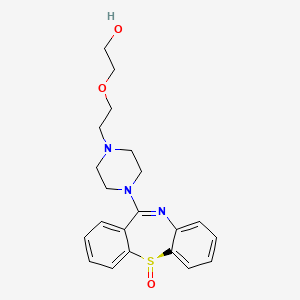
4-(5-Pyrimidinylamino)benzonitrile
描述
4-(5-Pyrimidinylamino)benzonitrile is an organic compound with the molecular formula C11H8N4 and a molecular weight of 196.21 g/mol. It belongs to the group of benzamides and is characterized by the presence of a pyrimidine ring attached to an amino group, which is further connected to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pyrimidinylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-aminobenzonitrile with 5-bromopyrimidine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromobenzonitrile is reacted with 5-pyrimidinylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
化学反应分析
Types of Reactions
4-(5-Pyrimidinylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Bases like potassium carbonate, solvents such as DMF or toluene, and palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of various functional groups on the pyrimidine ring.
科学研究应用
4-(5-Pyrimidinylamino)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 4-(5-Pyrimidinylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . Molecular docking studies have shown that the compound can form stable interactions with amino acid residues in the active site of target proteins .
相似化合物的比较
4-(5-Pyrimidinylamino)benzonitrile can be compared with other similar compounds, such as:
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Both compounds share a pyrimidine ring structure, but rilpivirine has additional functional groups that enhance its antiviral activity.
4-(4-Pyrimidinylamino)benzonitrile: Similar in structure but with the amino group attached to the 4-position of the pyrimidine ring. This positional isomer may exhibit different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties.
属性
IUPAC Name |
4-(pyrimidin-5-ylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11/h1-4,6-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGBIRFTZMNBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)





![3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313118.png)

